molecular formula C7H5ClO2S B1356285 5-Chloro-2-mercaptobenzoic acid CAS No. 20324-50-9

5-Chloro-2-mercaptobenzoic acid

Cat. No.: B1356285
CAS No.: 20324-50-9
M. Wt: 188.63 g/mol
InChI Key: BRJPZCDOLGSYPS-UHFFFAOYSA-N
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Description

5-Chloro-2-mercaptobenzoic acid: is an organic compound with the molecular formula C7H5ClO2S . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a thiol group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-mercaptobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it can interact with thiol-containing enzymes, forming disulfide bonds that inactivate the enzyme. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of enzymes involved in the oxidative stress response, leading to altered cellular redox states. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, forming covalent bonds with thiol groups and inhibiting enzyme activity . This compound can also act as a competitive inhibitor, competing with the substrate for binding to the enzyme’s active site. Furthermore, it can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and changes in cellular redox states .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to toxic effects, such as oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings are crucial for determining safe dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can be metabolized through oxidation, conjugation, and other biochemical reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-mercaptobenzoic acid typically involves the chlorination of 2-mercaptobenzoic acid. One common method includes the reaction of 2-mercaptobenzoic acid with thionyl chloride, which introduces the chlorine atom at the 5-position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using 2,6-dichlorobenzonitrile as a starting material. This compound undergoes a sulfo-reaction followed by hydrolysis to yield this compound. This method is advantageous due to its simplicity, low production cost, and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-mercaptobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form 5-chloro-2-aminobenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    2-Mercaptobenzoic acid: Lacks the chlorine atom at the 5-position.

    5-Bromo-2-mercaptobenzoic acid: Contains a bromine atom instead of chlorine.

    2-Chloro-6-mercaptobenzoic acid: The positions of the chlorine and thiol groups are different.

Uniqueness: 5-Chloro-2-mercaptobenzoic acid is unique due to the presence of both a chlorine atom and a thiol group on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJPZCDOLGSYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574116
Record name 5-Chloro-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20324-50-9
Record name 5-Chloro-2-mercaptobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20324-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-mercaptobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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